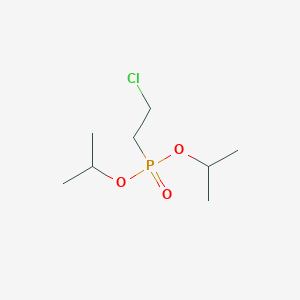
1H-périmidin-2(3H)-one
Vue d'ensemble
Description
1H-Perimidin-2(3H)-one is a useful research compound. Its molecular formula is C11H8N2O and its molecular weight is 184.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-Perimidin-2(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Perimidin-2(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Inhibiteurs de la protéine tyrosine phosphatase 1B (PTP1B)
Une série de dérivés de 1H-2,3-dihydroperimidines a été conçue et synthétisée pour agir comme inhibiteurs de la PTP1B, qui est une cible pour le traitement du diabète et de l'obésité. Ces composés ont montré une activité inhibitrice avec des valeurs de CI50 dans la plage micromolaire .
Synthèse de nouveaux composés bioactifs
Des recherches ont été menées sur la synthèse et la caractérisation de nouveaux composés bioactifs de 3,4-dihydropyrimidin-2(1H)-one. Ces études visent à comprendre la relation structure-activité et à explorer leurs activités anticancéreuses potentielles par le biais d'expériences in vivo .
Complexes de métaux de transition
De nouveaux complexes de métaux de transition de dérivés de 1H-perimidines ont été synthétisés. Ces complexes sont étudiés pour leurs applications potentielles dans divers domaines, notamment la catalyse et la science des matériaux .
Activité hypotensive
Des dérivés de pyrimidine-2,4-(1H,3H)-dione ont été synthétisés et évalués pour leur activité hypotensive. Ces recherches explorent les applications thérapeutiques potentielles de ces composés dans le traitement de l'hypertension artérielle .
Réactions de transfert d'hydrogène
Un complexe Ru(II) stable à l'air a été synthétisé en utilisant du 1,3-diisopropyl-1H-périmidin-2(3H)-iminium. Ce composé a été évalué expérimentalement pour mener des réactions de transfert d'hydrogène sur des aldéhydes, des cétones et des nitroarènes, démontrant son utilité en synthèse organique .
Mécanisme D'action
Target of Action
The primary target of 1H-Perimidin-2(3H)-one, also known as 1,3-dihydroperimidin-2-one, is Protein Tyrosine Phosphatase 1B (PTP1B) . PTP1B is an intracellular non-receptor phosphatase that plays a pivotal role in type II diabetes and obesity as a negative regulator of the insulin signaling pathway .
Mode of Action
1H-Perimidin-2(3H)-one interacts with PTP1B, inhibiting its activity . This inhibition occurs at the micromolar range, with certain derivatives showing submicromolar inhibitory activity . The compound’s interaction with PTP1B results in the dephosphorylation of the activated insulin receptor .
Biochemical Pathways
The inhibition of PTP1B by 1H-Perimidin-2(3H)-one affects the insulin signaling pathway . This pathway is crucial for the regulation of glucose homeostasis in the body. By inhibiting PTP1B, the compound enhances insulin sensitivity, which can help in the management of type II diabetes .
Pharmacokinetics
The compound’s high selectivity for ptp1b suggests it may have favorable bioavailability
Result of Action
The molecular effect of 1H-Perimidin-2(3H)-one’s action is the inhibition of PTP1B, leading to enhanced insulin sensitivity . On a cellular level, this can result in improved glucose uptake by cells, potentially helping to manage conditions like type II diabetes .
Analyse Biochimique
Biochemical Properties
1H-Perimidin-2(3H)-one has been identified as a potential inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key enzyme involved in cellular signaling pathways . This interaction suggests that 1H-Perimidin-2(3H)-one may play a role in modulating biochemical reactions within the cell.
Cellular Effects
The interaction of 1H-Perimidin-2(3H)-one with PTP1B suggests that it may influence various cellular processes. By inhibiting PTP1B, 1H-Perimidin-2(3H)-one could potentially impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Its potential inhibitory effect on PTP1B suggests that it may bind to this enzyme, thereby preventing it from carrying out its normal function . This could lead to changes in gene expression and cellular signaling.
Propriétés
IUPAC Name |
1,3-dihydroperimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c14-11-12-8-5-1-3-7-4-2-6-9(13-11)10(7)8/h1-6H,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKEWBOPVULFSFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)NC(=O)NC3=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20401196 | |
| Record name | 1H-Perimidin-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20401196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5157-11-9 | |
| Record name | 1H-Perimidin-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20401196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dihydro-1H-perimidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Tert-butyl N-[4-(1-hydroxyethyl)phenyl]carbamate](/img/structure/B1608239.png)



![Methyl 4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}butanoate](/img/structure/B1608244.png)






